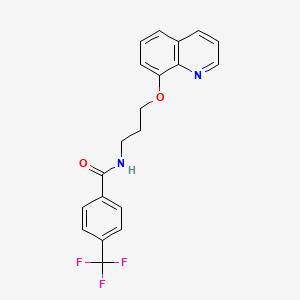

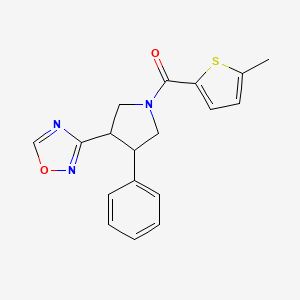

N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F3N2O2 and its molecular weight is 374.363. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Heterogeneous Catalysis

The study by Shen et al. demonstrates the remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives using a chitosan-based copper catalyst. This highlights the potential of quinoline derivatives in catalyzing specific chemical reactions, which could be relevant for the development of novel catalytic processes in organic synthesis.

Sulfonylation Reactions

Xia et al. discuss the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, indicating the versatility of these compounds in undergoing chemical transformations that could be useful in synthesizing diverse organic molecules with potential applications in drug development and materials science (Xia et al.).

Antimicrobial Activity

A study by Idrees et al. on the synthesis of azetidinone derivatives integrated with quinoline highlights the antimicrobial potential of such compounds. This suggests that N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide could be explored for its antimicrobial properties, contributing to the development of new antimicrobial agents (Idrees et al.).

Antimicrobial and Anti-Inflammatory Applications

Holla et al.'s research on pyrazolo[3,4-d]pyrimidine derivatives, including quinoline compounds, for antibacterial and antifungal activity suggests potential applications in combating microbial infections and inflammation (Holla et al.).

Inhibitors of DNA Methylation

Rilova et al. discuss quinoline derivatives as inhibitors of DNA methyltransferase, which could have implications in cancer therapy by reactivating tumor suppressor genes silenced by DNA methylation (Rilova et al.).

Anti-Influenza Virus Agents

Zhang et al. describe the synthesis of 4-[(quinolin-4-yl)amino]benzamide derivatives as novel anti-influenza agents, indicating the potential antiviral applications of quinoline derivatives, which could be relevant for this compound (Zhang et al.).

Mecanismo De Acción

Target of Action

The compound’s mechanism of action suggests it interacts with specific redox centers in the body .

Mode of Action

N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide is involved in oxidative coupling reactions . The compound, used as a model substrate, undergoes oxidation at different reaction centers, affecting the para-C–H bond in quinoline or the N–H fragment or the ortho-C–H bond in the benzene substituent in the molecule . The operative mechanism depends on the type of oxidized reaction center and the nature of the oxidant .

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of different oxidative coupling products . The control of the chemical or electrooxidation parameters in the absence or presence of a cobalt catalyst makes it possible to obtain regioselectively different oxidative coupling products .

Pharmacokinetics

The compound’s involvement in oxidative coupling reactions suggests it may undergo metabolic transformations in the body .

Result of Action

The strength of the oxidizing agent affects the formation of a particular product . Two-electron oxidation of Co (II) [L–H]2 yields to C–N coupling, but one-electron oxidation of Co (III) leads to ortho-C–C coupling .

Action Environment

All electrochemical reactions involving this compound are performed under mild conditions at room temperature without adding special reagents . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of other chemical agents.

Direcciones Futuras

The future directions for the study of “N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide” and similar compounds could include further investigation into their synthesis, reactions, and potential applications. This could involve exploring different catalysts, reaction conditions, and substrates .

Propiedades

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2/c21-20(22,23)16-9-7-15(8-10-16)19(26)25-12-3-13-27-17-6-1-4-14-5-2-11-24-18(14)17/h1-2,4-11H,3,12-13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXMJGMHFJTOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)

![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)

![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)

![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)